1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanone backbone substituted with diethylamino and methylphenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Preparation Methods
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. The initial step involves the formation of the propanone backbone, followed by the introduction of the diethylamino and methylphenyl groups through substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways: The compound interacts with enzymes and receptors involved in various biochemical pathways. Its diethylamino group may facilitate binding to specific protein targets, while the methylphenyl group may influence its pharmacokinetic properties.
Effects: The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Propanone, 1-(2-(2-(dimethylamino)ethoxy)phenyl)-3-(2-methylphenyl)- and 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)- share structural similarities.
Uniqueness: The presence of the diethylamino group and the specific substitution pattern on the phenyl rings confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Properties
CAS No. |
22908-71-0 |
---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(2-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(5-2)16-17-25-22-13-9-8-12-20(22)21(24)15-14-19-11-7-6-10-18(19)3;/h6-13H,4-5,14-17H2,1-3H3;1H |
InChI Key |
GHFYCIIBHCCNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.